Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-
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Overview
Description
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is a chemical compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. For Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl-, the synthesis can be achieved through the following steps:
Preparation of the precursor: The precursor can be synthesized by reacting 4-chlorothiophenol with a suitable phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of guanidines often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of solid-state mechanochemical ball milling has been highlighted as an effective method for synthesizing guanidines without the need for bulk solvents .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and guanidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial and antitumor properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form strong hydrogen bonds with biological molecules, influencing their structure and function. This compound may also interact with DNA and proteins, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)guanidine: Shares the guanidine core but lacks the ethyl and phenylthio groups.
Thiourea derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the urea moiety.
Pyrimidine derivatives: Contain a similar guanidine functionality but with a different heterocyclic core.
Uniqueness
Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N’-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylthio group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
677343-22-5 |
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Molecular Formula |
C15H16ClN3S |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanylphenyl]-2-ethylguanidine |
InChI |
InChI=1S/C15H16ClN3S/c1-2-18-15(17)19-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,2H2,1H3,(H3,17,18,19) |
InChI Key |
ZIJLCEOYEUOLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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